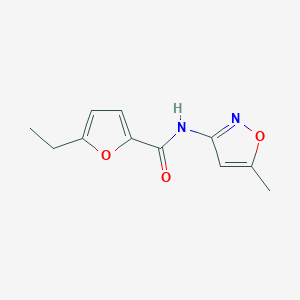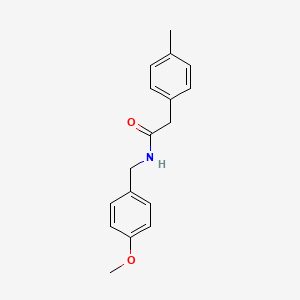
1-allyl-2-isobutyl-1H-benzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Allyl-2-isobutyl-1H-benzimidazole, also known as ABZI, is a benzimidazole derivative that has gained attention in the scientific community due to its potential applications in research. ABZI has been found to exhibit antiviral and immunomodulatory properties, making it a promising candidate for further investigation.
Applications De Recherche Scientifique
1-allyl-2-isobutyl-1H-benzimidazole has been found to exhibit antiviral activity against a range of viruses such as influenza A virus, Zika virus, and human rhinovirus. It has also been shown to have immunomodulatory effects by stimulating the production of cytokines and chemokines that play a role in the immune response. Furthermore, this compound has been found to induce the activation of the STING pathway, which is involved in the recognition of viral nucleic acids. These properties make this compound a promising candidate for further investigation in the field of antiviral and immunomodulatory research.
Mécanisme D'action
The mechanism of action of 1-allyl-2-isobutyl-1H-benzimidazole involves the activation of the STING pathway, which leads to the production of type I interferons and other cytokines. This activation occurs through the binding of this compound to a specific site on the STING protein. The production of type I interferons and cytokines leads to the induction of an antiviral state in cells, which helps to combat viral infections.
Biochemical and Physiological Effects
This compound has been found to induce the production of type I interferons and cytokines, which play a role in the immune response. The activation of the STING pathway by this compound leads to the induction of an antiviral state in cells, which helps to combat viral infections. Furthermore, this compound has been found to have immunomodulatory effects by stimulating the production of cytokines and chemokines that play a role in the immune response.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-allyl-2-isobutyl-1H-benzimidazole in lab experiments is its ability to induce the activation of the STING pathway, which is involved in the recognition of viral nucleic acids. This makes this compound a promising candidate for further investigation in the field of antiviral and immunomodulatory research. However, one limitation of using this compound is its potential cytotoxicity, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research involving 1-allyl-2-isobutyl-1H-benzimidazole. One area of research could focus on the development of this compound derivatives with improved antiviral and immunomodulatory properties. Another area of research could focus on the use of this compound in combination with other antiviral agents to enhance their effectiveness. Additionally, further investigation is needed to determine the potential toxicity of this compound and its derivatives. Overall, this compound shows great potential for further investigation in the field of antiviral and immunomodulatory research.
Méthodes De Synthèse
The synthesis of 1-allyl-2-isobutyl-1H-benzimidazole involves the reaction of 2-isobutyl-1H-benzimidazole with allyl bromide in the presence of a base such as potassium carbonate. The reaction takes place under reflux conditions in a solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). The product is obtained by purification through column chromatography or recrystallization.
Propriétés
IUPAC Name |
2-(2-methylpropyl)-1-prop-2-enylbenzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2/c1-4-9-16-13-8-6-5-7-12(13)15-14(16)10-11(2)3/h4-8,11H,1,9-10H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBGSTKSESNBZKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NC2=CC=CC=C2N1CC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-{[2,5-dimethyl-1-(2-methylphenyl)-1H-pyrrol-3-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5697311.png)
![5-[(4-chloro-2,5-dimethoxyphenyl)amino]-5-oxopentanoic acid](/img/structure/B5697313.png)
![ethyl 4,5-dimethyl-2-{[3-(4-methylphenyl)acryloyl]amino}-3-thiophenecarboxylate](/img/structure/B5697315.png)
![3-{[(4-tert-butylphenoxy)acetyl]amino}-2-methylbenzoic acid](/img/structure/B5697323.png)
![2-(4-phenyl-1,3-thiazol-2-yl)-1,2,4-triazaspiro[4.4]nonane-3-thione](/img/structure/B5697329.png)


![{4-[(4-bromobenzyl)oxy]-3-chlorophenyl}methanol](/img/structure/B5697345.png)

![1-(4-{4-[(2,5-dimethylphenyl)sulfonyl]-1-piperazinyl}phenyl)ethanone](/img/structure/B5697352.png)

![4-tert-butyl-N'-{[1-(4-methylbenzyl)-1H-indol-3-yl]methylene}benzenesulfonohydrazide](/img/structure/B5697372.png)